molecular formula C42H72O13 B14790621 20-(S)-Ginsenoside F2

20-(S)-Ginsenoside F2

カタログ番号: B14790621
分子量: 785.0 g/mol
InChIキー: SWIROVJVGRGSPO-GMTINJNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

20-(S)-Ginsenoside F2: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. Ginsenosides have been extensively studied for their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 20-(S)-Ginsenoside F2 typically involves the hydrolysis of protopanaxadiol-type ginsenosides. This process can be achieved through enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzymes used for this purpose include β-glucosidase and other glycosidases.

Industrial Production Methods: Industrial production of this compound involves the extraction of ginsenosides from Panax ginseng roots followed by purification processes such as column chromatography. The extracted ginsenosides are then subjected to hydrolysis to obtain this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.

化学反応の分析

Acid-Catalyzed Hydrolysis

GF2 undergoes selective hydrolysis of glycosidic bonds under acidic conditions. Key studies demonstrate:

Reaction Conditions

  • Acid Type : Formic acid, HCl, acetic acid

  • pH : 2.0–3.0

  • Temperature : 60–130°C

  • Time : 2–4 hours

Products and Pathways

SubstrateConditionsProducts FormedMechanismReference
GF20.1% HCl, 60°C, 5 h20(S)-Rh1, Rg6, Rg4Hydrolysis of C-3/C-20 glycosides
GF2Formic acid, pH 2.0, 60°C, 2 h20(S)-Rh1, 20(R)-Rh1, Rg6, Rg4Dehydration at Δ24(25)

Acidic environments promote cleavage of outer glucose residues at C-3 and C-20, yielding less polar metabolites like Rh1 and Rg6. Higher acidity (pH < 2) accelerates Δ24(25) dehydration, forming Rg4 .

Enzymatic Biotransformation

Microbial β-glucosidases selectively hydrolyze GF2’s glycosidic linkages:

Key Enzymes and Pathways

Enzyme SourceSubstrateReaction StepsProductsYieldReference
Aspergillus nigerRdRd → GF2 via C-3 glucose removalGF268%
Bifidobacterium breveGF2GF2 → CK via C-20 glucose cleavageCompound K (CK)42%

GF2 is both a product (from Rd) and a precursor (to CK). Enzymatic specificity for C-3 vs. C-20 glucose determines downstream metabolites .

Thermal Degradation

Heating induces structural rearrangements:

Conditions and Products

TemperaturePressureTimeMajor ProductsStructural ChangeReference
130°C15 psi4 hRk1, Rg5, Rs3Dehydration at C-20
100°CAmbient24 hΔ20(21)-dehydro GF2Double bond isomerization

High temperatures (≥100°C) trigger dehydration and isomerization, converting GF2 into rare ginsenosides like Rk1 and Rg5 .

Alkaline Hydrolysis

Alkaline conditions (pH > 12) primarily affect esterified ginsenosides (e.g., Ro) but show limited activity on GF2. No significant degradation of GF2 is reported under basic conditions .

Structural Stability and Reactivity

GF2’s reactivity is influenced by:

  • Functional Groups : Hydroxyls at C-3β, C-12β, and C-20(S) facilitate glycosidic bond cleavage.

  • Double Bond : The Δ24(25) bond increases susceptibility to dehydration .

  • Stereochemistry : 20(S) configuration enhances metabolic stability compared to 20(R) isomers .

Table 1: Acidic Hydrolysis Products of GF2

ProductMolecular FormulaMass (Da)Bioactivity
20(S)-Rh1C36_{36}H62_{62}O9_9638.44Anti-inflammatory
Rg6C42_{42}H70_{70}O12_{12}766.49Anticancer

Table 2: Enzymatic Conversion Yields

EnzymeSubstrateProductConversion Rate
A. niger β-glucosidaseRdGF268%
B. breve β-glucosidaseGF2CK42%

科学的研究の応用

Ginsenoside F2 (F2) is a metabolite derived from the hydrolysis of glucose in protopanaxadiol (PPD). It can be further metabolized into Rh2 or compound K . Research suggests F2 may have potential as a chemotherapeutic drug for glioblastoma multiforme (GBM) treatment .

Scientific Research Applications

Anti-Cancer Properties

  • Glioblastoma Multiforme (GBM) Treatment:
    • F2 demonstrates a cytotoxic effect on glioblastoma cells U373MG, with an IC50 of 50 µg/mL, inducing apoptosis via DNA condensation and fragmentation .
    • In a xenograft model using SD rats, intravenous injections of F2 (35 mg/kg) every two days reduced tumor growth, as observed through magnetic resonance imaging .
    • Immunohistochemistry indicated that F2's anticancer activity might stem from inhibited proliferation (reduced Ki67) and induced apoptosis (activated caspase-3 and -8). It also reduced blood vessel densities (lowered CD31 expression) and inhibited cancer invasion (reduced matrix metalloproteinase-9 expression) .
    • F2 can reduce the cell populations with cancer stem cell markers CD133 and nestin .
  • Mechanism of Action: Ginsenoside F2 (G-F2) reduced mitochondrial membrane potential and suppressed cellular oxygen consumption and ATP generation, resulting in energy stress and cellular toxicity to glioblastoma .

Ginsenosides and Cancer

Ginsenosides, including 20(S)-Rh2, have demonstrated anticancer activities in various cancers, such as glioblastoma, skin squamous cell carcinoma, pancreatic cancer, prostatic cancer, and leukemia .

Comparison of Ginsenosides

GinsenosideEffects
Ginsenoside F2 (F2)Cytotoxic effect on glioblastoma cells, induces apoptosis, reduces tumor growth, inhibits proliferation and cancer invasion . Reduces mitochondrial membrane potential, suppresses cellular oxygen consumption and ATP generation, resulting in energy stress and cellular toxicity to glioblastoma .
20(S)-Rh2Exhibits anticancer activities in glioblastoma, skin squamous cell carcinoma, pancreatic cancer, prostatic cancer, and leukemia .
20( R)-ginsenoside Rh 2Enhanced muscle cell proliferation and accelerated recovery from degeneration in zebrafish and mammalian models . Increased viability in myoblasts and cardiomyocytes, but not fibroblasts or disease-related cells . Downregulation of cyclin-dependent kinase inhibitor 1B (p27 Kip1) via upregulation of Akt1/PKB phosphorylation at serine 473 .
Ginsenoside RdShowed remarkable neuroprotection in middle cerebral artery occlusion in rats . Reduced ox-LDL uptake and cholesterol accumulation in macrophages via inhibition of scavenger receptor A activity and expression, suggesting that Rd prevented the development of atherosclerosis . Might exert its protective effects via blocking of Ca2+channel in cardiomyocytes .
20(S)-ginsenoside Rg3Showed a dose-dependent inhibitory effect on U87 human glioma cells proliferation .

作用機序

The mechanism of action of 20-(S)-Ginsenoside F2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. These interactions lead to the regulation of gene expression, inhibition of cell proliferation, and induction of apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

類似化合物との比較

    Ginsenoside Rb1: Another protopanaxadiol-type ginsenoside with similar pharmacological properties.

    Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.

    Ginsenoside Rh2: Studied for its potential in cancer therapy and immune modulation.

Uniqueness of 20-(S)-Ginsenoside F2: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. It has shown higher potency in certain biological activities compared to other ginsenosides, making it a valuable compound for therapeutic research.

特性

分子式

C42H72O13

分子量

785.0 g/mol

IUPAC名

2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1

InChIキー

SWIROVJVGRGSPO-GMTINJNOSA-N

異性体SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

正規SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。